molecular formula C10H6F4O2 B8012291 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B8012291
M. Wt: 234.15 g/mol
InChI Key: LUEWWWLVURRLNN-UHFFFAOYSA-N
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Description

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is a high-value fluorinated cinnamic acid derivative with the molecular formula C 10 H 6 F 4 O 2 and a molecular weight of 234.0 g/mol . This compound is characterized by its high LogP of 3.16, indicating significant lipophilicity, a polar surface area of 37 Ų, and the presence of multiple hydrogen bond acceptors . The strategic incorporation of both fluorine and trifluoromethyl (CF 3 ) groups on the aromatic ring makes this molecule a privileged scaffold in medicinal chemistry and drug discovery. The -CF 3 group is a key pharmacophore in numerous FDA-approved drugs due to its ability to enhance metabolic stability, modulate lipophilicity, and influence binding affinity through electron-withdrawing effects and halogen bonding potential . As a cinnamic acid derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. Its core structure is analogous to various bioactive compounds, suggesting potential research applications in developing enzyme inhibitors or receptor modulators . Furthermore, fluorinated compounds are of significant interest in the development of agents targeting neurological and metabolic pathways, including those involving PPAR receptors, although the specific mechanism of action for this compound would be determined by the final target in a research setting . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage its unique physicochemical properties to advance projects in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWWWLVURRLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

The biological and physicochemical properties of fluorinated aromatic acids are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenyl Ring) Molecular Formula Exact Mass Key Features Reference
3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-F, 4-CF₃ C₁₀H₆F₄O₂ 234.00205 α,β-unsaturated acid; high electronegativity
(E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid 3-CF₃ C₁₀H₇F₃O₂ 216.036 Lacks 3-F; reduced polarity
2-(Trifluoromethyl)cinnamic acid 2-CF₃ C₁₀H₇F₃O₂ 216.036 Ortho-CF₃; steric hindrance may limit binding
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid 2-F, 4-OCF₃ C₁₀H₈F₄O₃ 252.16 Saturated chain; OCF₃ enhances lipophilicity
3-[2-Chloro-3-(trifluoromethyl)phenyl]propanoic acid 2-Cl, 3-CF₃ C₁₀H₈ClF₃O₂ 252.62 Chloro substituent; increased steric bulk
Key Observations :

Electronic Effects: The 3-F, 4-CF₃ substitution in the target compound creates a strong electron-withdrawing environment, enhancing acidity (pKa ~1.5–2.5) compared to non-fluorinated analogues.

Stereoelectronic Impact of Unsaturation: The α,β-unsaturated system in propenoic acids (e.g., target compound) allows for conjugation, stabilizing the deprotonated form and enhancing reactivity in Michael addition or enzyme inhibition. Saturated analogues (e.g., propionic acid derivatives in ) lack this conjugation, reducing rigidity and possibly metabolic stability.

Para-substituted CF₃ (as in the target compound) optimizes electronic effects without significant steric interference.

Biological Activity

3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as a fluorinated derivative of prop-2-enoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique fluorinated structure, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C11H8F4O2
  • Molecular Weight : 248.17 g/mol
  • CAS Number : 923266-21-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have shown that compounds with similar fluorinated structures exhibit antimicrobial properties. For instance, fluoroacetate and its derivatives can inhibit key metabolic pathways in microorganisms, leading to their growth inhibition. The exact mechanisms in the case of this compound require further investigation but may involve interference with the citric acid cycle or other metabolic pathways .

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. For example, studies on related compounds have demonstrated their ability to inhibit enzymes involved in metabolic processes. The inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and structural characteristics of the inhibitor .

Study on Fluorinated Compounds

A comprehensive review highlighted the impact of organofluorine compounds on human health and the environment. It was noted that certain fluorinated compounds could disrupt metabolic pathways by mimicking natural substrates or altering enzyme function . This suggests that this compound may exhibit similar disruptive effects.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
FluoroacetateHighly toxicInhibits citrate cycle enzymes
(2S,3S)-4-FluorothreonineMild antibiotic activityDisrupts bacterial metabolism
This compoundPotential enzyme inhibitorPossible interference with metabolic pathways

Q & A

Q. What are the recommended synthetic routes for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling fluorinated aromatic precursors with α,β-unsaturated carboxylic acid derivatives. For example:

  • Step 1: Start with 3-fluoro-4-(trifluoromethyl)benzaldehyde. Perform a Knoevenagel condensation with malonic acid under acidic catalysis (e.g., pyridine/acetic anhydride) to form the α,β-unsaturated intermediate.
  • Step 2: Optimize reaction temperature (typically 80–100°C) and solvent (e.g., DMF or THF) to maximize yield. Monitor by TLC or HPLC for intermediate formation .
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >95% is achievable with careful solvent selection .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to assess purity and detect trace impurities (<0.5%) .
  • NMR Spectroscopy: ¹⁹F NMR is essential for confirming fluorinated substituents (δ −60 to −70 ppm for CF₃ groups). ¹H/¹³C NMR resolves the α,β-unsaturated double bond (J = 15–16 Hz for trans-configuration) .
  • FT-IR: Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do pH and temperature influence the compound’s stability in aqueous solutions, and what degradation products form?

Methodological Answer:

  • Stability Studies:
    • pH 2–6: Stable for ≥48 hours at 25°C. Degradation accelerates at pH >7 due to hydrolysis of the α,β-unsaturated bond.
    • High Temperature (40°C): Half-life decreases by 50% at pH 7.4. Major degradation products include 3-fluoro-4-(trifluoromethyl)benzoic acid (via oxidation) and hydrated derivatives .
  • Mitigation Strategies: Use buffered solutions (pH 5–6) and store at −20°C under inert gas to minimize hydrolysis .

Q. What computational methods can predict the compound’s reactivity and binding interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The α,β-unsaturated carbonyl is highly electrophilic, favoring Michael addition reactions .
  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group enhances hydrophobic binding, while the fluorine atom participates in halogen bonding .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Case Example: Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for COX-2 inhibition) may arise from:
    • Purity Variance: Impurities >5% skew activity assays. Validate purity via orthogonal methods (HPLC, NMR) .
    • Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation studies) and incubation times .
  • Meta-Analysis: Compare data using tools like Prism to account for variability in experimental design .

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